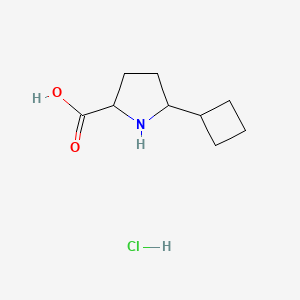
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride, also known as CPPC, is an amino acid derivative. It has a molecular weight of 205.68 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.68 .Wissenschaftliche Forschungsanwendungen
Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy
Recent studies have focused on the pretreatment strategies to enhance the clinical outcomes of Photodynamic Therapy (PDT). These strategies aim to optimize the intralesional content of Protoporphyrin IX (PpIX) through various methods, including the use of penetration enhancers and temperature modulation during application. Specifically, additives that interact with the heme biosynthetic pathway, like iron-chelating substances, have been shown to significantly improve PpIX production, thereby enhancing the effectiveness of PDT (Gerritsen et al., 2008).
Biocatalyst Inhibition by Carboxylic Acids in Microbial Fermentation
Carboxylic acids, including 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride, play a critical role in microbial fermentation processes. These acids can inhibit microbial growth at concentrations below desired yield and titer, impacting the production of biorenewable chemicals. Understanding the mechanisms behind this inhibition is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe et al., 2013).
Role in Food Additives and Nutraceuticals
Chlorogenic acid, a related carboxylic acid, has been extensively studied for its health-promoting properties, including anti-oxidant, anti-inflammatory, and anti-diabetic effects. Its application as a food additive offers antimicrobial activity against a wide range of organisms, making it an excellent candidate for natural food preservation. This dual role highlights the potential of carboxylic acids, such as 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride, in developing dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Antimicrobial and Antioxidant Properties
Natural carboxylic acids derived from plants have shown significant biological activity, including antioxidant and antimicrobial properties. These compounds' structure-related activity indicates their potential in developing new antimicrobial and antioxidant agents, underlining the importance of structural studies to understand and enhance their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Sustainable Chemical Production from Biomass
The conversion of plant biomass into valuable chemicals, such as furan derivatives, highlights the role of carboxylic acids in sustainable chemical production. These processes offer an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources and contributing to the development of sustainable polymers, fuels, and functional materials (Chernyshev et al., 2017).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Eigenschaften
IUPAC Name |
5-cyclobutylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7(10-8)6-2-1-3-6;/h6-8,10H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVNCNBEBSCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC(N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)
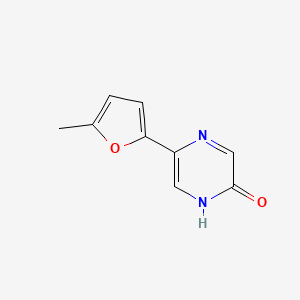
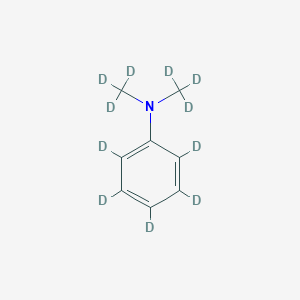
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
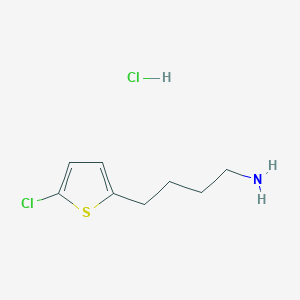
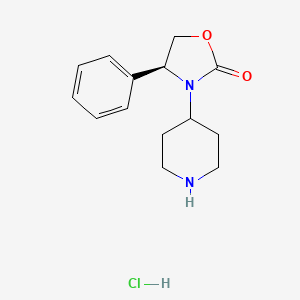
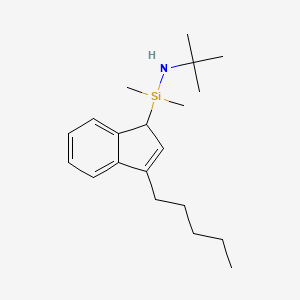
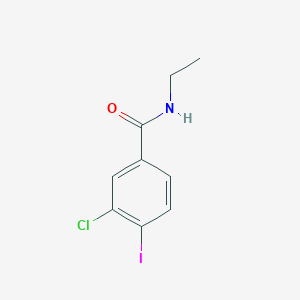
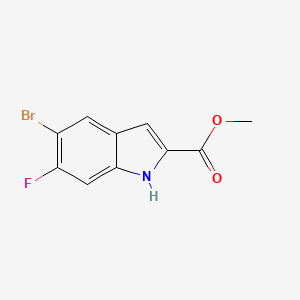
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
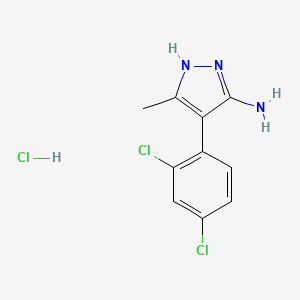
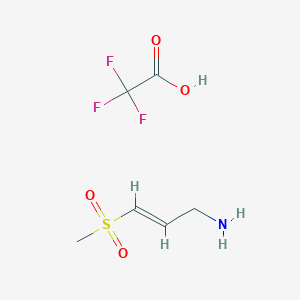
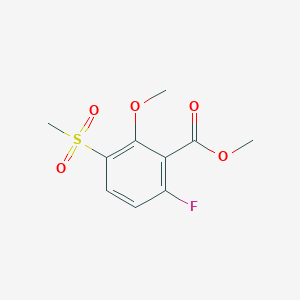
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)